molecular formula C6H4BrClN2O2 B1373824 4-Bromo-2-chloro-5-nitroaniline CAS No. 872820-00-3

4-Bromo-2-chloro-5-nitroaniline

Cat. No. B1373824
CAS RN: 872820-00-3
M. Wt: 251.46 g/mol
InChI Key: OZMQSRBHILCYPE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-nitroaniline is a chemical compound with the molecular formula C6H4BrClN2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of this compound involves a multistep process . The process includes the addition of an acetyl group to a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . The amide function is then hydrolyzed to yield the desired this compound .


Molecular Structure Analysis

The molecular structure of this compound is almost planar . In the crystal, molecules are linked by intermolecular N—H⋯N and weak N—H⋯Br hydrogen bonds, generating sheets .


Chemical Reactions Analysis

Nitro compounds like this compound can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.47 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Characterization

4-Bromo-2-chloro-5-nitroaniline is utilized in various synthesis processes. For instance, its derivative, 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, is synthesized using a green grinding method, showing considerable urease inhibitory activity and minimal free radical scavenging activity (Zulfiqar et al., 2020). Another study demonstrated the anaerobic degradation of a related compound, 2-chloro-4-nitroaniline, by microbial strains, offering insights into environmental decontamination methods (Duc, 2019).

Material Science and Chemistry

In material science, the compound's derivatives are examined for their crystal structures and molecular behaviors. For instance, the crystal structures of salts derived from 2-chloro-4-nitroaniline have been extensively studied, providing insights into hydrogen bonding patterns and weak interactions (Medviediev & Daszkiewicz, 2021). Additionally, the compound's derivatives have been evaluated for their antimicrobial activities, indicating potential applications in biomedicine (Jain & Mishra, 2016).

Environmental Impact and Degradation

Studies have also focused on the environmental impact and degradation pathways of related nitroaniline compounds. The metabolism of 2-chloro-4-nitroaniline by Rhodococcus sp. under aerobic conditions has been explored, shedding light on biodegradation pathways and environmental remediation techniques (Khan et al., 2013).

Solubility and Thermodynamics

The solubility and thermodynamic properties of 2-chloro-5-nitroaniline in various solvents have been measured, providing valuable data for chemical processing and pharmaceutical formulation (Xu & Wang, 2019).

Mechanism of Action

Mode of Action

It’s known that nitroanilines can undergo a series of reactions, including nitration, bromination, and conversion from the nitro group to an amine . These reactions can alter the compound’s interaction with its targets, leading to changes in their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-nitroaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets.

Safety and Hazards

4-Bromo-2-chloro-5-nitroaniline is considered hazardous . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

4-bromo-2-chloro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMQSRBHILCYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681512
Record name 4-Bromo-2-chloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872820-00-3
Record name 4-Bromo-2-chloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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